Ochrocarpinone C
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Overview
Description
Ochrocarpinone C is a beta-diketone isolated from Ochrocarpos punctatus and has been shown to exhibit antineoplastic activity. It has a role as a metabolite. It is a beta-diketone, a bridged compound, a cyclic ether, a cyclic ketone, an enone, an organic heterotricyclic compound, a tertiary alcohol, an aromatic ketone and a beta-triketone.
Scientific Research Applications
Cytotoxic Properties
Research has revealed that ochrocarpinone C, isolated from the bark of Ochrocarpos punctatus, exhibits significant cytotoxicity against certain cancer cell lines. A study conducted by Chaturvedula, Schilling, and Kingston (2002) demonstrated the compound's cytotoxic effects against the A2780 ovarian cancer cell line. This finding highlights the potential of this compound in cancer research and its possible application in developing new anticancer therapies (Chaturvedula, Schilling, & Kingston, 2002).
Anti-Inflammatory and Antimicrobial Properties
Another study, although not directly on this compound, but on similar compounds in the same family, has shown potential anti-inflammatory and antimicrobial properties. For instance, the study on Alpinia calcarata Roscoe, a plant known for its anti-inflammatory properties, supports the relevance of studying compounds like this compound for their anti-inflammatory benefits (Arawwawala, Arambewela, & Ratnasooriya, 2012). Similarly, the antimicrobial activity of various flavonoids, including those related to this compound, was examined in the context of Dorstenia barteri, indicating potential for broad-spectrum antimicrobial applications (Mbaveng et al., 2008).
Potential in Genetic and Infectious Diseases
Research on poisonous plants, including species related to this compound, has provided valuable insights into the development of animal models for human diseases, particularly genetic and infectious conditions. James, Panter, Gaffield, and Molyneux (2004) discussed how the bioactive compounds from such plants could lead to potential drug candidates for a range of diseases (James, Panter, Gaffield, & Molyneux, 2004).
Osteoprotective Effects
In the context of bone disorders, alpinumisoflavone, a compound structurally related to this compound, has shown osteoprotective effects in an ovariectomy-induced bone loss model in mice. This research by Cong, Zhou, and Yin (2017) suggests that compounds like this compound could have applications in treating bone-related diseases (Cong, Zhou, & Yin, 2017).
Properties
Molecular Formula |
C33H42O5 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
8-benzoyl-4-(2-hydroxypropan-2-yl)-9,9-dimethyl-1,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)28-24(18-25(38-28)31(7,8)37)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3 |
InChI Key |
PHBDYBJOGVFIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CC2(C3=C(CC(O3)C(C)(C)O)C(=O)C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C |
Synonyms |
ochrocarpinone C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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